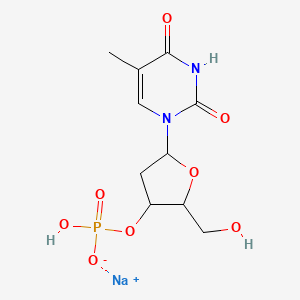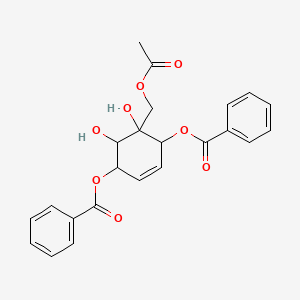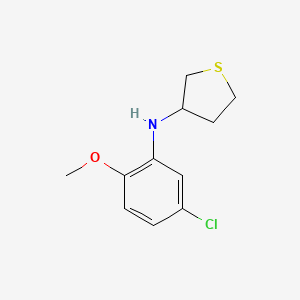
2-(1H-imidazol-1-yl)pyridine-4-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-imidazol-1-yl)pyridine-4-carbothioamide is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyridine moieties in its structure imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)pyridine-4-carbothioamide typically involves the reaction of 2-chloropyridine-4-carbothioamide with imidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the chlorine atom by the imidazole group. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to isolate the desired product with high purity.
化学反应分析
Types of Reactions
2-(1H-imidazol-1-yl)pyridine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carbothioamide group to a corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
Chemistry
In organic synthesis, 2-(1H-imidazol-1-yl)pyridine-4-carbothioamide serves as a versatile building block for the construction of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology
The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It can act as a ligand for metal ions, forming coordination complexes that are useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, derivatives of this compound have been investigated for their antimicrobial, antifungal, and anticancer activities. The presence of both imidazole and pyridine rings is known to enhance the biological activity of these compounds.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as catalysts and polymers. Its unique structure allows for the design of materials with tailored functionalities.
作用机制
The mechanism by which 2-(1H-imidazol-1-yl)pyridine-4-carbothioamide exerts its effects often involves interaction with specific molecular targets. For instance, in biological systems, it can bind to metal ions or enzymes, altering their activity. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the function of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(1H-imidazol-1-yl)pyridine
- 2-(1H-imidazol-1-yl)benzothiazole
- 2-(1H-imidazol-1-yl)quinoline
Uniqueness
Compared to similar compounds, 2-(1H-imidazol-1-yl)pyridine-4-carbothioamide is unique due to the presence of the carbothioamide group, which imparts additional reactivity and potential for forming diverse derivatives. This functional group can participate in various chemical reactions, making the compound more versatile in synthetic applications.
属性
分子式 |
C9H8N4S |
|---|---|
分子量 |
204.25 g/mol |
IUPAC 名称 |
2-imidazol-1-ylpyridine-4-carbothioamide |
InChI |
InChI=1S/C9H8N4S/c10-9(14)7-1-2-12-8(5-7)13-4-3-11-6-13/h1-6H,(H2,10,14) |
InChI 键 |
ZDTXNAUXXHKSMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C(=S)N)N2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12101582.png)
![8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine](/img/structure/B12101587.png)









![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B12101656.png)
